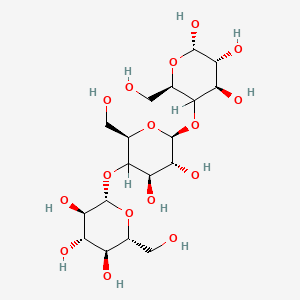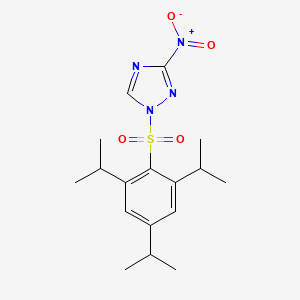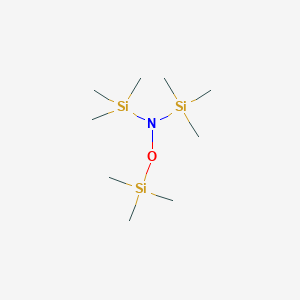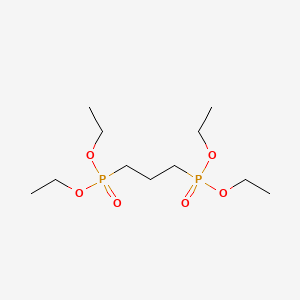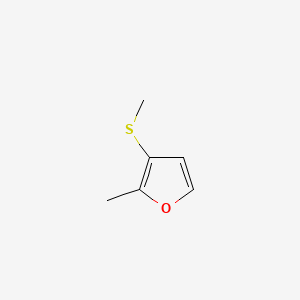
Triacetonamin-Tosilat
Übersicht
Beschreibung
Triacetonamine tosilate is an organic compound with the molecular formula C16H25NO4S. It is a derivative of triacetonamine, which is known for its sterically hindered amine structure. Triacetonamine tosilate is used in various scientific experiments and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Triacetonamine tosilate has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Triacetonamine Tosilate, also known as Tempidone, is a sterically hindered amine . It has been applied in medicine, pharmacology, and industry
Mode of Action
Triacetonamine Tosilate interacts with its targets via three functional groups: carbonyl, methylenes adjacent to the carbonyl group, and NH . These interactions lead to various biological activities, such as antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, and psychotropic .
Biochemical Pathways
It’s known that the compound demonstrates a variety of biological activities, suggesting that it may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of Triacetonamine Tosilate’s action are diverse due to its wide range of biological activities. It has been reported to have antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, and psychotropic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triacetonamine is synthesized through the poly-aldol condensation of acetone in the presence of ammonia and calcium chloride. The reaction can be represented as follows:
3(CH3)2CO+NH3→OC(CH2CMe2)2NH+2H2O
In this reaction, three molecules of acetone react with one molecule of ammonia, resulting in the formation of triacetonamine and water .
Industrial Production Methods
Industrial production of triacetonamine involves the use of co-catalysts such as bromine or iodine combined with acid halides like XCH2COX. These co-catalysts act as synergists, leading to higher yields of the product. The reaction is typically carried out in the presence of an acidic catalyst like calcium chloride .
Analyse Chemischer Reaktionen
Types of Reactions
Triacetonamine tosilate undergoes various types of chemical reactions, including:
Reduction: Reductive amination of triacetonamine gives 4-amino-2,2,6,6-tetramethylpiperidine.
Substitution: Triacetonamine derivatives react via three functional groupscarbonyl, methylenes adjacent to the carbonyl group, and NH.
Common Reagents and Conditions
Common reagents used in the reactions of triacetonamine tosilate include hydrogen peroxide, dimethyldioxirane, and various acid halides. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
Major products formed from the reactions of triacetonamine tosilate include 4-amino-2,2,6,6-tetramethylpiperidine and various nitroxide derivatives. These products are used in a wide range of applications, including as stabilizers for plastics and as chemical feedstocks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to triacetonamine tosilate include:
2,2,6,6-Tetramethylpiperidine: A sterically hindered base and precursor to the reagent called TEMPO.
4-Hydroxy-TEMPO: A radical oxidizer used in various industrial applications.
Uniqueness
Triacetonamine tosilate is unique due to its ability to form stable nitroxyl radicals, which makes it highly valuable in both scientific research and industrial applications. Its wide range of biological activities and its use as a precursor for various chemical intermediates further highlight its uniqueness .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;2,2,6,6-tetramethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.C7H8O3S/c1-8(2)5-7(11)6-9(3,4)10-8;1-6-2-4-7(5-3-6)11(8,9)10/h10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLPVORUFDDDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC(=O)CC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
826-36-8 (Parent) | |
| Record name | Triacetonamine tosilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70183571 | |
| Record name | 4-Piperidinone, 2,2,6,6,-tetramethyl-, 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29334-13-2 | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triacetonamine tosilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinone, 2,2,6,6,-tetramethyl-, 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIACETONAMINE TOSILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA9785SJD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




